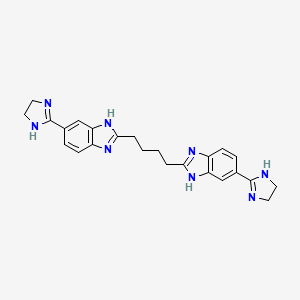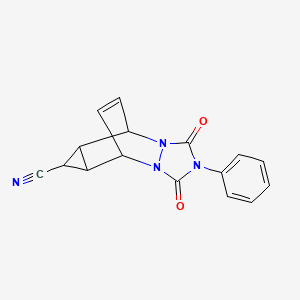
5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- is a complex organic compound with a unique structure that combines multiple ring systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity, suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Mecanismo De Acción
The mechanism of action of 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on how the compound’s structure influences its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carboxylic acid, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-
- 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-methyl ester, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl-
Uniqueness
The uniqueness of 5,7-Etheno-1H,5H-cyclopropa(d)(1,2,4)triazolo(1,2-a)pyridazine-6-carbonitrile, 2,3,5a,6,6a,7-hexahydro-1,3-dioxo-2-phenyl- lies in its specific combination of ring systems and functional groups. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
72012-63-6 |
|---|---|
Fórmula molecular |
C16H12N4O2 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
3,5-dioxo-4-phenyl-2,4,6-triazatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-9-carbonitrile |
InChI |
InChI=1S/C16H12N4O2/c17-8-10-13-11-6-7-12(14(10)13)20-16(22)18(15(21)19(11)20)9-4-2-1-3-5-9/h1-7,10-14H |
Clave InChI |
QBJUREIOZGCRQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)N3C4C=CC(N3C2=O)C5C4C5C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


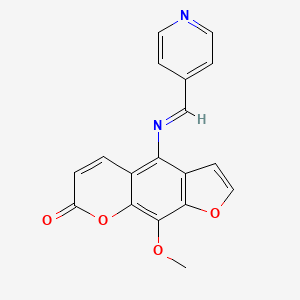

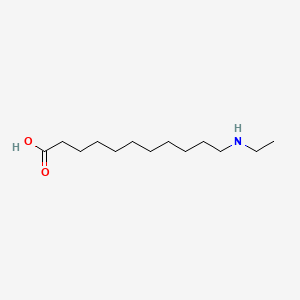

![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
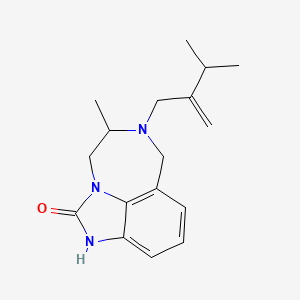



![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
